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Abstract

N-Oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, structurally related to the

endocannabinoid anandamide and other bioactive lipid amides. As a methylated analogue of

N-oleoyl glycine (OlGly), it has garnered significant interest for its potential therapeutic

applications, particularly in the context of substance use disorders. This technical guide

provides an in-depth overview of the biological activity of N-Oleoyl alanine, summarizing its

mechanism of action, pharmacological effects, and relevant experimental data. It is intended for

researchers, scientists, and professionals in the field of drug development. Key findings

indicate that OlAla modulates the endocannabinoid system, primarily through inhibition of Fatty

Acid Amide Hydrolase (FAAH) and activation of Peroxisome Proliferator-Activated Receptor

alpha (PPARα). These actions contribute to its ability to attenuate withdrawal symptoms and

reward-seeking behaviors associated with nicotine, opioids, and alcohol in preclinical models.

Introduction
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the covalent

linkage of a fatty acid to an amino acid.[1][2] N-Oleoyl alanine (OlAla) is one such molecule,

identified in animal and insect tissues.[3] It is structurally similar to other well-characterized lipid

mediators, including the endocannabinoid anandamide (AEA) and the PPARα agonist N-

oleoylethanolamide (OEA).[4] Much of the initial research into OlAla stemmed from studies on

its structural analog, N-oleoyl glycine (OlGly). OlGly was found to have therapeutic effects but

is rapidly metabolized, limiting its clinical utility.[5] OlAla, being a methylated and more stable
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analogue, was synthesized to potentially offer a longer duration of action.[4][5] This guide

explores the current understanding of OlAla's biological functions, focusing on its molecular

targets and its effects in preclinical models of addiction.

Chemical and Physical Properties
N-Oleoyl alanine is an N-acyl-L-amino acid with the following identifiers:

Molecular Formula: C₂₁H₃₉NO₃[6]

Molecular Weight: 353.5 g/mol [6]

IUPAC Name: (2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[6]

CAS Number: 745733-78-2[3][6]

Biosynthesis and Metabolism
The biosynthesis of N-acyl amino acids like N-arachidonoyl alanine (NAraAla) can occur

through the enzymatic action of cytochrome c, which catalyzes the formation of an amide bond

between an acyl-CoA (e.g., arachidonoyl-CoA) and an amino acid.[1][2] While the specific

pathways for OlAla are not fully elucidated, it is understood that NAAAs are part of the broader

"endocannabinoidome," a complex lipid signaling system.

The metabolism of many N-acyl amides is mediated by the enzyme Fatty Acid Amide

Hydrolase (FAAH).[5] FAAH is a serine hydrolase responsible for the degradation of

anandamide.[5] OlAla has been shown to be a weak inhibitor of FAAH, which is a key

component of its mechanism of action.[4] By inhibiting FAAH, OlAla can increase the levels of

endogenous cannabinoids like anandamide, leading to downstream signaling effects.[4]

Molecular Targets and Mechanism of Action
The biological effects of N-Oleoyl alanine are primarily attributed to its interaction with two key

molecular targets:

Fatty Acid Amide Hydrolase (FAAH): OlAla acts as an inhibitor of FAAH. In one study, it was

found to inhibit FAAH by approximately 40% at a concentration of 10 μM.[4] This inhibition is

considered weak compared to potent FAAH inhibitors like URB597.[4] By slowing the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2021.620145/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325338/
https://www.benchchem.com/product/b15544588?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-alanine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-alanine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-alanine
https://www.caymanchem.com/product/20368/n-oleoyl-alanine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-alanine
https://www.mdpi.com/2218-273X/9/12/822
https://pmc.ncbi.nlm.nih.gov/articles/PMC6995544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325338/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11325338/
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2021.620145/full
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2021.620145/full
https://www.benchchem.com/product/b15544588?utm_src=pdf-body
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2021.620145/full
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2021.620145/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


degradation of anandamide (AEA), OlAla indirectly enhances the activation of cannabinoid

receptors, particularly the CB₁ receptor.[4]

Peroxisome Proliferator-Activated Receptor alpha (PPARα): OlAla is also an activator of

PPARα.[4] PPARα is a nuclear receptor that functions as a transcription factor, regulating the

expression of genes involved in lipid metabolism and inflammation. The activation of PPARα

by other N-acyl amides has been linked to the modulation of reward pathways.[4][5]

The dual action on FAAH and PPARα appears to be central to OlAla's therapeutic effects,

particularly in the context of morphine withdrawal, where its actions were found to be

dependent on both CB₁ receptor and PPARα-mediated mechanisms.[4]
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Caption: Proposed mechanism of action for N-Oleoyl alanine.

Pharmacological Effects
Modulation of Opioid Withdrawal
N-Oleoyl alanine has demonstrated efficacy in alleviating the symptoms of morphine

withdrawal. It was shown to interfere with the affective symptoms of acute naloxone-

precipitated morphine withdrawal in rats.[4] This effect was found to be dependent on both CB₁

receptor and PPARα activation.[4] Interestingly, while effective against withdrawal, OlAla did

not appear to modify the development of tolerance to the analgesic and hypolocomotor effects

of morphine at a dose of 5 mg/kg.[4]

Attenuation of Nicotine Reward and Withdrawal
OlAla has been investigated as a potential pharmacotherapy for nicotine dependence. Studies

in mice have shown that OlAla prevents nicotine-induced conditioned place preference (CPP),

a measure of the rewarding effects of a substance.[5] It also attenuates both the somatic
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(physical) and affective (anxiety-related) signs of spontaneous nicotine withdrawal.[5]

Curiously, unlike its analog OlGly, the effect of OlAla on nicotine CPP was not blocked by a

PPARα antagonist, suggesting a distinct mechanism in this context.[5]

Reduction of Alcohol Consumption
The endocannabinoid system is known to play a modulatory role in alcohol addiction.[7]

Following chronic intermittent alcohol consumption in mice, levels of OlAla were found to be

significantly elevated in key brain reward regions, including the prefrontal cortex (PFC), nucleus

accumbens (NAc), and ventral tegmental area (VTA).[7] Systemic administration of OlAla (60

mg/kg, i.p.) significantly reduced alcohol intake and preference in mice without affecting their

general hedonic state.[7] This suggests that elevated OlAla may be a neuroprotective response

to chronic alcohol use and that exogenous administration can bolster this effect to reduce

consumption.[7]

Other Potential Activities
Some N-acyl alanines have been reported to exhibit antiproliferative effects in vitro, although

this has not been extensively studied for N-Oleoyl alanine specifically.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving N-
Oleoyl alanine.

Table 1: Key Molecular Interactions of N-Oleoyl Alanine

Target Action Potency/Efficacy Source

Fatty Acid Amide
Hydrolase (FAAH)

Inhibition
~40% inhibition at
10 μM

[4]

PPARα Activation Demonstrated in vitro [4]

| CB₁ Receptor | Indirect Activation | Mediated by FAAH inhibition |[4] |

Table 2: Summary of In Vivo Pharmacological Effects of N-Oleoyl Alanine
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Model Species Dose & Route Key Finding Source

Morphine
Withdrawal

Male Rats 5 mg/kg, i.p.

Interfered with
affective
symptoms of
withdrawal.

[4]

Morphine

Tolerance
Male Rats 5 mg/kg, i.p.

Did not modify

tolerance to

morphine's

analgesic effects.

[4]

Nicotine Reward

(CPP)
Mice 10 mg/kg, i.p.

Prevented

nicotine-induced

conditioned

place preference.

[5]

Nicotine

Withdrawal
Mice 10 mg/kg, i.p.

Attenuated

somatic and

affective

withdrawal signs.

[5]

| Alcohol Self-Administration | Mice | 60 mg/kg, i.p. | Significantly reduced alcohol intake and

preference. |[7] |

Experimental Methodologies
Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug.

Apparatus: A three-chambered box. Two larger conditioning chambers have distinct visual

and tactile cues, separated by a smaller, neutral middle chamber.

Protocol:

Habituation/Pre-Test: Mice are allowed to freely explore all three chambers to establish

any baseline preference for one of the conditioning chambers.
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Conditioning Phase (Several Days): Mice receive injections of the drug (e.g., nicotine) and

are confined to one of the conditioning chambers. On alternate days, they receive vehicle

injections and are confined to the opposite chamber. The pairing of the drug with a specific

chamber is counterbalanced across subjects. To test the effect of OlAla, it is administered

prior to the nicotine injection.

Test Day: Mice are placed back into the neutral middle chamber (in a drug-free state) and

allowed to freely access all chambers. The time spent in each chamber is recorded.

Endpoint: A significant increase in time spent in the drug-paired chamber compared to the

pre-test indicates a conditioned preference, or a rewarding effect. Prevention of this shift by

OlAla indicates it blocks the rewarding effect.[5]
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Conditioned Place Preference (CPP) Workflow
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Caption: Workflow for a Conditioned Place Preference experiment.

Spontaneous Nicotine Withdrawal Assessment
This method assesses physical and affective signs of withdrawal after chronic nicotine

exposure is ceased.

Protocol:
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Chronic Nicotine Exposure: Mice are implanted with subcutaneous osmotic minipumps

that deliver a continuous infusion of nicotine for a set period (e.g., 14 days) to induce

dependence.

Pump Removal: The minipumps are surgically removed to precipitate spontaneous

withdrawal.

Somatic Withdrawal Assessment: At various time points after pump removal, mice are

observed for physical signs of withdrawal. These signs (e.g., paw tremors, head shakes,

scratches, writhes) are counted by a trained observer blind to the treatment conditions.

OlAla or vehicle is administered before the observation period.

Affective Withdrawal Assessment (Light/Dark Box): Anxiety-like behavior, an affective sign

of withdrawal, is assessed. The apparatus consists of a brightly lit open area and a small

dark compartment. The time spent in the light compartment and the number of transitions

are measured. A reduction in time spent in the light area is indicative of anxiety.

Endpoint: A reduction in the number of somatic signs and an increase in time spent in the

light chamber by the OlAla-treated group compared to the vehicle group indicates

attenuation of withdrawal.[5]
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Nicotine Withdrawal Assessment Workflow
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Caption: Workflow for assessing nicotine withdrawal in rodents.

Pharmacokinetics
While OlAla was developed with the expectation of greater metabolic stability than OlGly,

pharmacokinetic studies in mice have shown that both compounds have similar time-courses in

both plasma and brain.[5] This finding challenges the initial hypothesis that methylation

significantly enhances its duration of action and suggests that their differing pharmacological
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effects may arise from subtle differences in their mechanism of action rather than major

differences in metabolic stability.[5] Both OlAla and OlGly are capable of crossing the blood-

brain barrier.[5]

Conclusion and Future Directions
N-Oleoyl alanine is a bioactive lipid with significant potential as a therapeutic agent,

particularly for substance use disorders. Its ability to modulate the endocannabinoid system

through FAAH inhibition and PPARα activation provides a strong mechanistic basis for its

observed effects on opioid, nicotine, and alcohol-related behaviors in preclinical models. While

it demonstrates clear efficacy, the finding that its pharmacokinetics are similar to its less stable

analog, OlGly, suggests a more complex relationship between structure, metabolism, and

activity than previously assumed.

Future research should focus on:

A more detailed characterization of its binding affinity and potency at PPARα and other

potential molecular targets.

Elucidating the specific downstream signaling events that differentiate its effects from those

of OlGly, especially regarding nicotine reward.

Conducting further pharmacokinetic and toxicology studies to evaluate its suitability for

clinical development.

Exploring its therapeutic potential in other neurological or metabolic disorders where the

endocannabinoid system and PPARα play a role.

This guide summarizes the current state of knowledge on N-Oleoyl alanine, highlighting it as a

promising molecule for further investigation in the field of pharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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